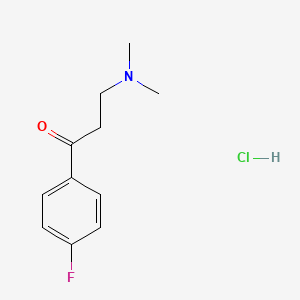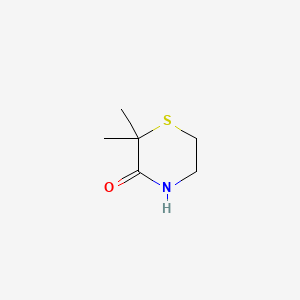
2,2-Dimethylthiomorpholin-3-one
Overview
Description
The compound 2,2-Dimethylthiomorpholin-3-one is a thiomorpholine derivative, which is a class of heterocyclic compounds featuring a sulfur atom in the ring. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The papers provided discuss various derivatives of thiomorpholine and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiomorpholine derivatives is a topic of interest in several studies. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate is achieved through photoinduced one-electron reductive β-activation, demonstrating the versatility of morpholine derivatives as chemical building blocks . Another study describes the synthesis of 3,3,6,6-tetramethylmorpholine-2,5-dione and its thioxo derivatives, which were obtained via 'direct amide cyclization' of linear precursors . Solid-phase synthesis methods have also been employed to create 2,4,5-trisubstituted thiomorpholin-3-ones, starting from resin-bound protected cysteine . Additionally, enantioselective synthesis methods have been reported for creating 2-substituted thiomorpholin-3-ones with high purity and yield .
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of various thiomorpholine derivatives. For example, the crystal structure of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen was determined, revealing a puckered dihydrothiophen ring and significant differences in C–S bond lengths due to steric hindrance . The crystal structures of other derivatives, such as 3,3,6,6-tetramethylmorpholine-2,5-dione and its thioxo derivatives, have also been established .
Chemical Reactions Analysis
The reactivity of thiomorpholine derivatives with various reagents and under different conditions has been explored. For instance, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines has been studied, leading to the formation of compounds with different substituents on the thiomorpholine ring . The thionation reactions and the unsuccessful attempts to prepare S-containing morpholine-2,5-dione analogs highlight the challenges and complexities of reactions involving thiomorpholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives are influenced by their molecular structures. The synthesis and properties of 2H-4,6-dimethylpyrido[3,2-d]isothiazolin-3-one-1,1-dioxide and its derivatives have been described, with preliminary information on their pharmacological properties . The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride and its enantiopure counterpart demonstrates the influence of substituents on the physical properties and potential applications of these compounds .
Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound 2,2-Dimethylthiomorpholin-3-one has been utilized in the synthesis and structural characterization of various organic compounds. One study detailed the synthesis of 3,3,6,6-tetramethylmorpholine-2,5-dione and its 5-mono and 2,5-dithioxo derivatives, achieved through direct amide cyclization of linear precursors. This process involved coupling 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. The structures of these compounds were confirmed using X-ray crystallography, highlighting the versatility of this compound in facilitating complex organic syntheses and contributing to the understanding of molecular structures (Mawad et al., 2010).
Antifungal Applications
In the realm of antifungal research, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, specifically those with a gem-dimethyl group on the morpholin-2-one core, have shown promise as broad-spectrum antifungal agents. These derivatives exhibit fungicidal activity against various Candida species and have demonstrated in vitro activity against a range of fungi, including molds and dermatophytes. The optimization of these compounds has led to the development of potential treatments for fungal infections, highlighting the role of this compound derivatives in medicinal chemistry and antifungal therapy (Bardiot et al., 2015).
Methodological Innovation in Organic Synthesis
This compound has also been instrumental in methodological advancements within organic synthesis. A novel approach involving the Ugi multicomponent reaction showcased the efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer. This one-pot procedure generated novel 3-substituted morpholin-2-one-5-carboxamide derivatives, demonstrating the compound's utility in facilitating diverse and efficient organic synthesis routes (Kim et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2,2-dimethylthiomorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-6(2)5(8)7-3-4-9-6/h3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPDXZVUBFSYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCS1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198886 | |
| Record name | 3-Thiomorpholinone, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50847-92-2 | |
| Record name | 2,2-Dimethyl-3-thiomorpholinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomorpholinone,2-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiomorpholinone, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-3-THIOMORPHOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV8NDV4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



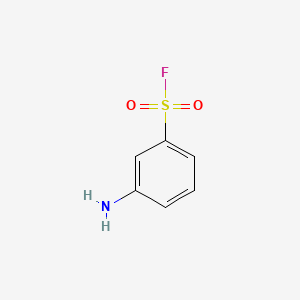
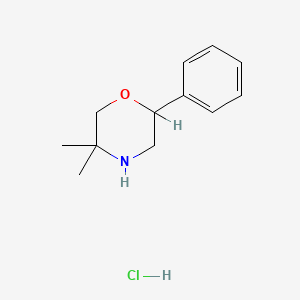
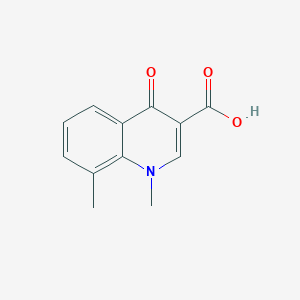
![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)
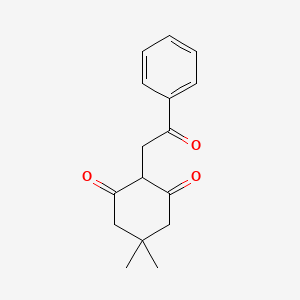


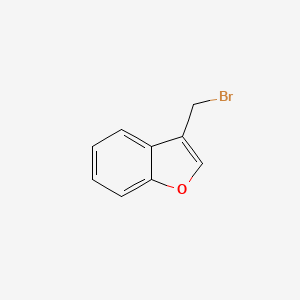
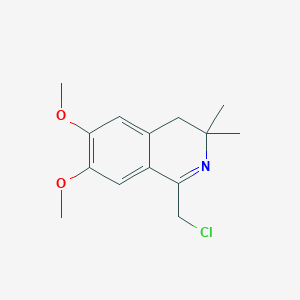
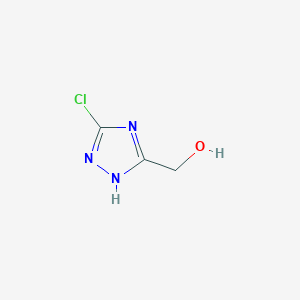
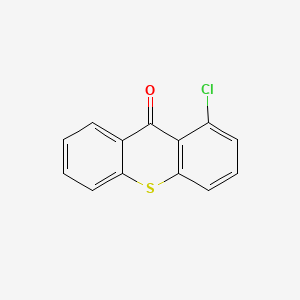
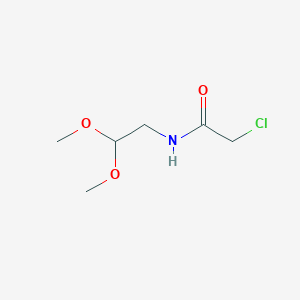
![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)
